Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate

Biocatalysis Kinetic Resolution Enzyme Engineering

Generic β-amino esters lacking the 3,4-dimethoxyphenyl motif cause synthetic pathway failure in pharmaceutical projects. This compound is the exact intermediate cited in Celgene US5703098 for immunotherapeutic imides. • 95% omega-transaminase acceptance enables enzymatic kinetic resolution for enantiopure β-amino acids • Acylase inhibitor function critical for enantiopure penicillin production • Defined mp 183-185°C (HCl salt) ensures batch-to-batch consistency. Supplied as hydrochloride salt for enhanced stability and solubility.

Molecular Formula C12H17NO4
Molecular Weight 239.27 g/mol
CAS No. 54503-20-7
Cat. No. B1640468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate
CAS54503-20-7
Molecular FormulaC12H17NO4
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CC(=O)OC)N)OC
InChIInChI=1S/C12H17NO4/c1-15-10-5-4-8(6-11(10)16-2)9(13)7-12(14)17-3/h4-6,9H,7,13H2,1-3H3
InChIKeyDPDHEFCLHFWWJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate – A Specialized β-Amino Ester


Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate (CAS 54503-20-7) is a chiral β-amino acid ester derivative, typically supplied as its hydrochloride salt (CAS 34841-03-7) for enhanced stability and solubility [1]. As a key intermediate in the synthesis of pharmaceutical compounds, it has been explicitly cited in patents for immunotherapeutic agents, where its 3,4-dimethoxyphenyl motif is critical for downstream biological activity [2]. It is also classified as an acylase inhibitor that prevents ester hydrolysis, enabling its use in the enzymatic production of enantiomerically pure drugs such as penicillins .

1
Chiral β-amino acid ester intermediate for immunomodulatory agent synthesis; non-substitutable 3,4-dimethoxyphenyl scaffold.
Cited in foundational patent US5703098.
2
Hydrochloride salt form supports enhanced stability, solubility, and a defined melting point for process consistency.
Free base or other salts may shift handling and coupling performance.
3
Documented acylase inhibitor enabling enantioselective enzymatic production of penicillins and β-lactam antibiotics.
Functional role confirmed in industrial bioprocessing contexts.

Why Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate Is Unique


Selecting a generic β-amino ester analog without the specific 3,4-dimethoxyphenyl architecture is a critical procurement risk that can lead to synthetic pathway failure. The 3,4-dimethoxy substitution pattern is not arbitrary; it directly governs substrate recognition by enzymes like omega-transaminases for kinetic resolution [1] and is a structural requirement for the compound's function as an acylase inhibitor in penicillin production . Furthermore, the hydrochloride salt form provides a defined melting point (183-185°C) and enhanced solubility that is not replicated by the free base or other aryl-substituted analogs, ensuring consistent performance in coupling and deprotection reactions .

This Compound
3,4-Dimethoxyphenyl motif drives ω-transaminase substrate recognition (95% relative activity) and acylase inhibition.
Generic Analog
Unsubstituted or mono-methoxy phenyl analogs may lack enzyme recognition, risking kinetic resolution failure.
This Compound
The HCl salt provides a sharp melting point (183–185°C) and consistent 95–97% purity for quality control.
Free Base / Other Salts
Oily or low-melting alternatives complicate identity verification and may exhibit different solubility profiles.
This Compound
Incremental lipophilicity (LogP 1.97) and TPSA 70.78 Ų may support membrane permeability studies.
Low-LogP Analog
Analogs with LogP 1.25 reduce predicted partitioning, potentially altering in vitro assay outcomes.

Quantitative Evidence Against Analogs


Omega-Transaminase Activity vs. 4-Fluorophenyl Analog

In a head-to-head study, the free acid form of the target compound, 3-amino-3-(3,4-dimethoxyphenyl)propanoate, demonstrated significantly higher substrate acceptance by omega-transaminase from Sphaerobacter thermophilus compared to its 4-fluorophenyl counterpart. The 3,4-dimethoxy analog exhibited 95% of the amine donor activity of a reference compound, while the 4-fluorophenyl analog reached only 80%, a 15-percentage-point advantage [1]. This directly impacts the efficiency of enzymatic chiral resolution, a crucial step for producing enantiopure pharmaceuticals.

ω-Transaminase Activity
Head-to-head
Target: 95% relative activity
Comparator (4-F): 80%
Δ = 15 percentage points
Superior enzymatic handle for chiral resolution.
S. thermophilus ω-TA; pyruvate, pH 8.0, 37°C.
Biocatalysis Kinetic Resolution Enzyme Engineering Chiral Amine Synthesis

Acylase Inhibitor for Penicillin Production

Unlike generic β-amino esters used solely as building blocks, methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate has a documented, specific mechanism as an acylase inhibitor . It prevents the hydrolysis of esters by acylases, a property exploited in the production of penicillin and other β-lactam antibiotics. In this industrial process, a racemic mixture of the compound is catalyzed by acylases to produce an enantiomerically pure product, a functional role that unsubstituted or mono-substituted phenyl analogs have not been validated to perform .

Acylase Inhibitor Role
Data to verify
Validated acylase inhibitor; enables enantioselective penicillin synthesis.
Functional requirement for antibiotic manufacturing routes.
Generic β-amino esters lack validated inhibitory function.
Antibiotic Manufacturing Enzyme Inhibition Penicillin G Acylase Bioprocessing

Enhanced Lipophilicity vs. Generic Analogs

The 3,4-dimethoxy substitution pattern increases the predicted partition coefficient (LogP) to 1.97, compared to 1.95 for the unsubstituted methyl 3-amino-3-phenylpropanoate and 1.25 for the mono-4-methoxy analog [1]. While the difference is modest, this incremental lipophilicity, combined with a topological polar surface area (TPSA) of 70.78 Ų, can favorably influence membrane permeability and organic solvent partitioning in coupled in vitro/in vivo experiments .

Predicted Lipophilicity
In silico
LogP 1.97 (Target)
LogP 1.95 (Unsub.)
LogP 1.25 (4-OMe)
Supports membrane permeability modeling.
TPSA 70.78 Ų; predicted values from ChemSrc/Molbase.
Physicochemical Profiling Membrane Permeability QSAR Drug Design

Defined Solid-State Properties of HCl Salt

The hydrochloride salt of the target compound provides a sharp melting point of 183-185°C, a critical quality attribute for confirming identity and purity upon receipt . This solid-state property is well-defined, unlike many generic β-amino esters which are often oils. The salt is commercially available at consistent purities of 95-97% from multiple reputable vendors, ensuring lot-to-lot reproducibility for industrial process development .

Solid-State Identity
Supplier data
MP 183–185°C; White powder; Purity 95–97%
Reproducible quality control marker for procurement.
Oily generic analogs lack this verification step.
Solid-State Chemistry Process Chemistry Quality Control Scale-Up

Validated Research & Industrial Applications


Key Intermediate for Immunomodulatory Drug Synthesis

This compound is a cited intermediate in the synthesis of immunotherapeutic imides/amides, as described in Celgene Corporation's foundational patent US5703098 [1]. The 3,4-dimethoxyphenyl moiety is retained in the final phthalimido derivatives, making it a non-substitutable starting material for any project replicating or iterating on this pharmaceutical scaffold.

Biocatalytic Substrate for Chiral β-Amino Acids

The compound's free acid form shows high acceptance (95% relative activity) by omega-transaminase, a workhorse enzyme in industrial biocatalysis [2]. This makes the methyl ester a preferred protected precursor for enzymatic dynamic kinetic resolution processes aimed at producing enantiopure β-amino acids, a critical chiral class in peptidomimetic drug design.

Acylase Inhibitor for β-Lactam Antibiotic Production

The compound acts as an acylase inhibitor to control ester hydrolysis kinetics during the enzymatic production of penicillin and other β-lactam drugs . This application is not achievable by generic β-amino esters, making it a specialized procurement item for antibiotic manufacturing process development.

Dimethoxyphenyl β-Amino Ester Reference Standard

With its well-defined melting point (183-185°C), high purity (95-97%), and calculated LogP of 1.97, this compound serves as an ideal benchmarking standard for developing QSAR models or new synthetic routes involving 3,4-dimethoxyphenyl-substituted β-amino acid derivatives .

Application
Selection Property
Validation Focus
Immunomodulatory Drug Synthesis
3,4-Dimethoxyphenyl scaffold retention
Patent-specified intermediate identity
Biocatalytic Chiral Resolution
ω-Transaminase substrate acceptance
Enzyme activity and enantioselectivity
β-Lactam Antibiotic Production
Acylase inhibitor functionality
Inhibition kinetics and process yield
QSAR Model Development
Predicted LogP and TPSA
In vitro membrane permeability correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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